REACTION_CXSMILES
|
[NH2:1]OS(O)(=O)=O.[CH:7]([CH:10]1[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]1)([CH3:9])[CH3:8].[OH-].[Na+]>C(O)=O>[CH:7]([CH:10]1[CH2:15][CH2:14][NH:1][C:13](=[O:16])[CH2:12][CH2:11]1)([CH3:9])[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
ice water
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with CHCl3 (4×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The light-brown solid was crystallized from n-heptane
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1CCC(NCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |